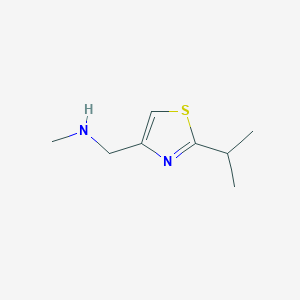
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, also known as MNEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNEP is a pyridine-based molecule that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is not fully understood, but it is believed to interact with the α7 nicotinic acetylcholine receptor. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to enhance the activity of this receptor and improve cognitive function in animal models. Further research is needed to fully understand the mechanism of action of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to have a number of biochemical and physiological effects, including the enhancement of cognitive function and memory. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has a number of advantages for use in lab experiments, including its high affinity for the α7 nicotinic acetylcholine receptor and its potential applications in the treatment of cognitive disorders. However, 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine also has limitations, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of future directions for research on 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, including further studies on its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new synthesis methods for 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine and the exploration of its potential applications in other fields, such as drug discovery and development.
In conclusion, 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in scientific research and its potential impact on the treatment of cognitive disorders.
Métodos De Síntesis
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been synthesized through a variety of methods, including the reaction of 2-(4-nitrophenoxy)ethanol with 3-methylpyridine in the presence of a base, such as sodium hydride. Other methods include the reaction of 2-(4-nitrophenoxy)ethanol with 3-methylpyridine in the presence of a catalyst, such as palladium on carbon. The synthesis of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a complex process that requires careful attention to detail and the use of specialized equipment.
Aplicaciones Científicas De Investigación
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Studies have also shown that 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
Propiedades
Número CAS |
85583-55-7 |
|---|---|
Nombre del producto |
3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine |
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
3-methyl-2-[2-(4-nitrophenoxy)ethyl]pyridine |
InChI |
InChI=1S/C14H14N2O3/c1-11-3-2-9-15-14(11)8-10-19-13-6-4-12(5-7-13)16(17)18/h2-7,9H,8,10H2,1H3 |
Clave InChI |
ZHSYUBMWCKHGKB-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




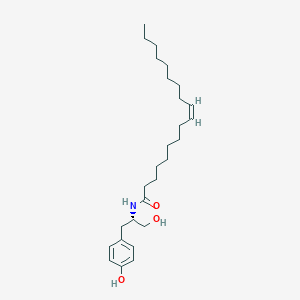

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
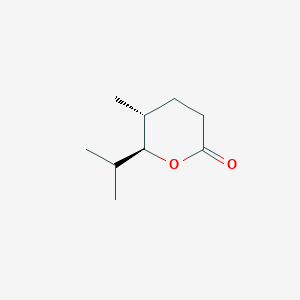
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
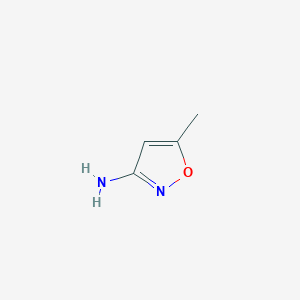
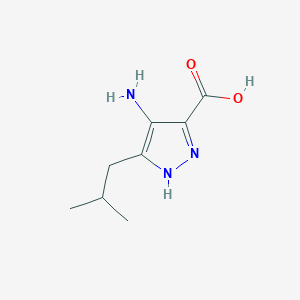
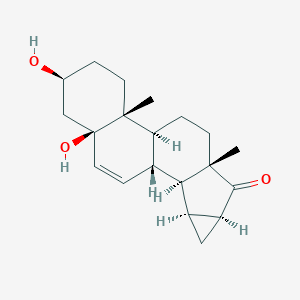
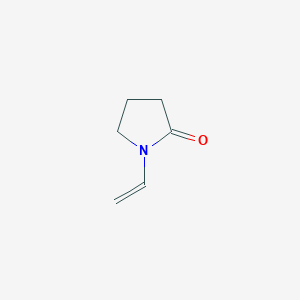
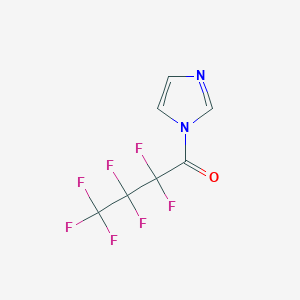
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
